S-Benzylcysteine, 90% (H-DL-Cys(Bzl)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

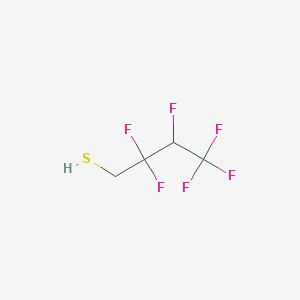

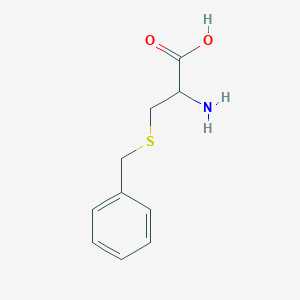

S-Benzylcysteine is a compound that belongs to the class of organic compounds known as L-cysteine-S-conjugates . These are compounds containing L-cysteine where the thio-group is conjugated .

Synthesis Analysis

The synthesis of S-Benzylcysteine involves the condensation of β-Chlorolactic acid with toluene-α-thiol to give 2-hydroxy-3-benzylthiopropanoic acid . The optical isomers were prepared by resolution with brucine and quinine .Molecular Structure Analysis

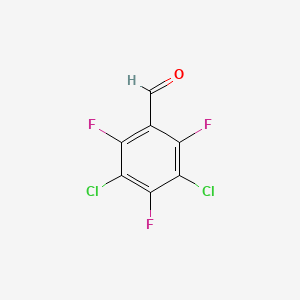

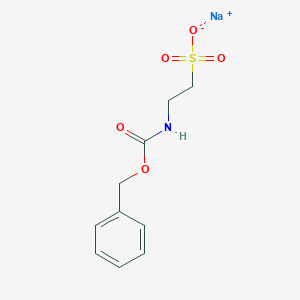

The molecular formula of S-Benzylcysteine is C10H13NO2S . It has a molecular weight of 211.28 .Chemical Reactions Analysis

S-Benzylcysteine undergoes mainly β-elimination at alkaline pH, whereas transamination with N-dodecylpyridoxal predominates in weakly acidic media .Physical And Chemical Properties Analysis

S-Benzylcysteine is a white to off-white powder . It has an optical activity of [α]20/D +23°, c = 2 in 1 M NaOH . It has a melting point of 214 °C (dec.) (lit.) .科学的研究の応用

S-Benzylcysteine: A Comprehensive Analysis of Scientific Research Applications

S-Benzylcysteine, also known as H-DL-Cys(Bzl)-OH, is a modified amino acid with potential applications in various scientific research fields. Below are some of the unique applications identified through research:

Enzyme Activity Studies: S-Benzylcysteine has been used as a substrate in studies investigating cysteine conjugate S-oxidase activity, particularly in the microsomal fractions of rat liver and kidney. This research helps understand enzyme functions and mechanisms .

Synthesis of Bioactive Conjugates: Researchers have proposed methods for synthesizing glycyrrhizic acid (GA) conjugates with S-Benzyl-L-cysteine, which may have implications in medicinal chemistry and drug development .

Plant Development and Stress Response: In plant science, S-Benzylcysteine derivatives are involved in reactions affecting cysteine content, catalyzed by the β-substituted alanine synthase (BSAS) enzyme family, playing roles in plant development and stress responses .

Drug Research and Interaction Analysis: S-Benzylcysteine’s interactions and mechanism of action are studied within drug research to unlock new insights and accelerate drug discovery processes .

作用機序

Target of Action

S-Benzylcysteine, also known as S-Benzylcysteine, 90% (H-DL-Cys(Bzl)-OH), is a small molecule that primarily targets the Methylated-DNA–protein-cysteine methyltransferase in humans . This enzyme plays a crucial role in the repair of alkylated DNA and proteins, thereby maintaining the integrity of these biological macromolecules.

Mode of Action

It is believed to interact with its target enzyme, potentially influencing its activity

特性

IUPAC Name |

2-amino-3-benzylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBAYRBVXCRIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Benzylcysteine | |

CAS RN |

3054-01-1, 16597-46-9 |

Source

|

| Record name | S-Benzylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)